molecular formula C5H3Cl3N2O B8274967 3,4,6-Trichloro-5-methoxypyridazine CAS No. 28546-26-1

3,4,6-Trichloro-5-methoxypyridazine

Cat. No.: B8274967
CAS No.: 28546-26-1
M. Wt: 213.44 g/mol
InChI Key: SHOKUMMZRIHBOU-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-methoxypyridazine is a halogenated pyridazine derivative featuring three chlorine atoms at positions 3, 4, and 6, and a methoxy group (-OCH₃) at position 3. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, and their substitution patterns critically influence physicochemical properties, reactivity, and biological activity. Chlorinated pyridazines are often explored in agrochemical and pharmaceutical research due to their electron-withdrawing effects, which enhance stability and modulate intermolecular interactions .

Properties

CAS No.

28546-26-1

Molecular Formula

C5H3Cl3N2O

Molecular Weight

213.44 g/mol

IUPAC Name

3,4,6-trichloro-5-methoxypyridazine

InChI

InChI=1S/C5H3Cl3N2O/c1-11-3-2(6)4(7)9-10-5(3)8/h1H3

InChI Key

SHOKUMMZRIHBOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NN=C1Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3,4,6-Trichloro-5-methoxypyridazine, differing primarily in substituent type, position, or number of halogens:

Compound Name Substituents CAS Number Key Properties or Hazards Source
3-Chloro-5-(cyclopropylmethoxy)pyridazine 3-Cl, 5-(cyclopropylmethoxy) 1346691-28-8 Requires first-aid measures if inhaled SDS Report
3-Chloro-5-(2-methoxyethoxy)pyridazine 3-Cl, 5-(2-methoxyethoxy) 89466-35-3 Precaution P101 (medical advice needed) Technical Guide
5-(4-Chlorophenyl)-3-phenylpyrazole derivative Phenyl, 4-Cl-phenyl, carboximidamide N/A Bioactive in pharmacological screens Research Paper
Key Observations:

Chlorine Substitution: The presence of multiple chlorine atoms (as in 3,4,6-Trichloro-5-methoxypyridazine) increases molecular weight and electronegativity, likely reducing solubility in polar solvents compared to mono-chlorinated analogs like 3-Chloro-5-(cyclopropylmethoxy)pyridazine. Higher halogenation may enhance environmental persistence and toxicity, though direct data is unavailable .

Alkoxy Group Variations :

  • Methoxy (-OCH₃) groups (as in the target compound) are less bulky than cyclopropylmethoxy (-OCH₂C₃H₅) or 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituents. This difference could influence steric hindrance and metabolic stability.
  • Bulkier alkoxy groups (e.g., cyclopropylmethoxy) may reduce bioavailability but improve target specificity in drug design .

Safety and Handling: Mono-chlorinated pyridazines like 3-Chloro-5-(cyclopropylmethoxy)pyridazine require stringent inhalation precautions , suggesting that the tri-chlorinated target compound may pose heightened respiratory hazards. Precautionary codes (e.g., P101) associated with analogs emphasize the need for medical readiness during handling .

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